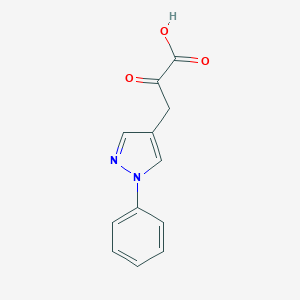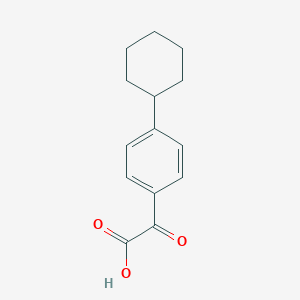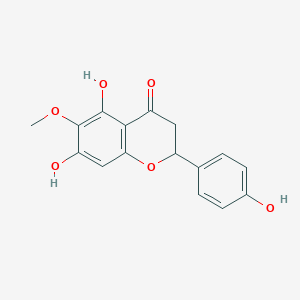
1-Acetilindolina
Descripción general
Descripción
1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Aplicaciones Científicas De Investigación
1-Acetylindoline has several applications in scientific research, including:
Mecanismo De Acción
Target of Action
1-Acetylindoline is a substituted indole, a tertiary amide having bulky N-groups . .
Mode of Action
The mode of action of 1-Acetylindoline involves its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst) . This suggests that 1-Acetylindoline may interact with its targets through a reduction mechanism.
Biochemical Pathways
Indoles, in general, are known to be involved in the metabolism of tryptophan, an essential amino acid .
Pharmacokinetics
Its melting point is reported to be 102-104 °c (lit) , which might influence its bioavailability.
Result of Action
1-Acetylindoline is used in the synthesis of various compounds, including 5-chloroindole . It also serves as a reactant for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and certain indolyl]ethanone derivatives as α1-adrenoreceptor antagonists . These suggest that the molecular and cellular effects of 1-Acetylindoline’s action are diverse and depend on the specific context of its use.
Action Environment
Its storage temperature is recommended to be in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that 1-Acetylindoline can participate in biochemical reactions involving reduction processes.
Cellular Effects
Indole derivatives, to which 1-Acetylindoline belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Acetylindoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can undergo reduction to form a corresponding amine . This suggests that 1-Acetylindoline may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields 1-acetylindoline . Another method includes the photochemical rearrangement of 1-acetylindoline to produce 5- and 7-acetylindole derivatives .
Industrial Production Methods: Industrial production of 1-acetylindoline typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylindoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the regioselective ortho Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Reduction: Silane and molybdenum dioxide dichloride are commonly used for the reduction of 1-acetylindoline.
Substitution: Palladium catalysts and appropriate ligands are used for substitution reactions.
Major Products:
Comparación Con Compuestos Similares
- 1-Acetylindole
- 3-Acetylindole
- 1-Benzylindoline
- 1-Tosylindoline
Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, 1-acetylindoline has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in 1-acetylindoline also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-30-1 | |
| Record name | 1-Acetylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 1-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)










